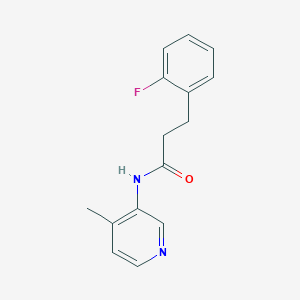
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Zukünftige Richtungen
There are several future directions for 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide research. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be further studied for its potential as a combination therapy with other anticancer agents. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide.
In conclusion, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-3-pyridylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer and neurological disorders. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-8-9-17-10-14(11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSTBMBIOUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
